molecular formula C14H15N3O B2906734 N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide CAS No. 2411224-46-7

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide

Cat. No. B2906734
CAS RN: 2411224-46-7
M. Wt: 241.294
InChI Key: JCXMIWIVKIOIPC-UHFFFAOYSA-N
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Description

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been found to exhibit anti-cancer properties. It was first isolated from the Australian marine sponge, Didemnum sp. in 1999. PEP005 has been found to be effective against various types of cancers, including melanoma, basal cell carcinoma, and squamous cell carcinoma.

Mechanism Of Action

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide activates PKC, which is a family of enzymes that play a crucial role in regulating cell growth and differentiation. PKC activation leads to the activation of downstream signaling pathways that ultimately result in apoptosis of cancer cells. N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide also inhibits the activity of transcription factors that are involved in cell cycle progression and differentiation.
Biochemical and Physiological Effects
N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has been found to have a number of biochemical and physiological effects on cancer cells. It induces the production of reactive oxygen species (ROS), which can cause DNA damage and ultimately lead to apoptosis. N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide also activates the unfolded protein response (UPR) pathway, which is involved in regulating protein folding and degradation. Activation of the UPR pathway can lead to apoptosis of cancer cells.

Advantages And Limitations For Lab Experiments

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has some limitations for lab experiments. It is highly toxic and can cause skin irritation and other adverse effects. Therefore, it must be handled with care and appropriate safety measures must be taken.

Future Directions

There are several future directions for research on N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide. One area of research is to investigate the potential use of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide in combination with other anti-cancer drugs. Another area of research is to develop new formulations of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-cancer effects of N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide.

Synthesis Methods

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting from 2-(bromomethyl)phenylhydrazine. The synthesis involves the reaction of 2-(bromomethyl)phenylhydrazine with 2-bromoacetophenone to form the intermediate 2-(1-phenylimidazol-2-yl)acetophenone. This intermediate is then reacted with propargyl bromide to form N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells through the activation of protein kinase C (PKC). N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression and inducing differentiation.

properties

IUPAC Name

N-[1-(1-phenylimidazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-13(18)16-11(2)14-15-9-10-17(14)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXMIWIVKIOIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide

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